1-[3-(4-chlorophenoxy)benzyl]azepane
Description
1-[3-(4-Chlorophenoxy)benzyl]azepane is a heterocyclic compound featuring an azepane ring (a seven-membered saturated nitrogen-containing ring) substituted with a benzyl group at the 1-position. The benzyl group is further modified at the 3-position with a 4-chlorophenoxy moiety.
Properties
IUPAC Name |
1-[[3-(4-chlorophenoxy)phenyl]methyl]azepane | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22ClNO/c20-17-8-10-18(11-9-17)22-19-7-5-6-16(14-19)15-21-12-3-1-2-4-13-21/h5-11,14H,1-4,12-13,15H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JKIPEGHXEKIXMD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCN(CC1)CC2=CC(=CC=C2)OC3=CC=C(C=C3)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22ClNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Structural and Functional Analogs
The following table and analysis highlight key similarities and differences between 1-[3-(4-chlorophenoxy)benzyl]azepane and related compounds, focusing on structural features, physicochemical properties, and biological activities.
Table 1: Comparative Analysis of Azepane Derivatives
Structural and Functional Insights
In contrast, the rigid benzyl group in this compound may reduce conformational adaptability but improve stability.
Electron-Withdrawing Groups :
- Sulfonyl and nitro groups in 1-(4-chloro-3-nitro-benzenesulfonyl)-azepane increase polarity (XlogP = 2.7) , which may reduce blood-brain barrier permeability compared to the more lipophilic benzyl-substituted analogs.
Substituent Position Effects: The 3-position substitution on the benzyl ring (as in the target compound) is critical for receptor selectivity. For example, modifying the phenoxy group’s position or replacing it with a benzoyl group (e.g., 1-[3-(2-phenoxyethoxy)benzoyl]azepane) alters electronic properties and steric hindrance, impacting binding .
Pharmacological Implications
- Histamine H3 Receptor Antagonism: Compounds with 4-chlorophenoxy groups, such as 1-[3-(3-(4-Cl-phenoxy)propoxy)propyl]azepane, exhibit high H3 receptor affinity (Ki = 3.5 nM) due to optimal hydrophobic and π-π interactions . The target compound’s benzyl group may mimic these interactions but requires empirical validation.
- CNS Penetration : Lipophilicity (estimated cLogP ~3.5 for the target compound) suggests moderate blood-brain barrier penetration, comparable to 1-(2-methylbenzyl)azepane (cLogP ~2.8) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
